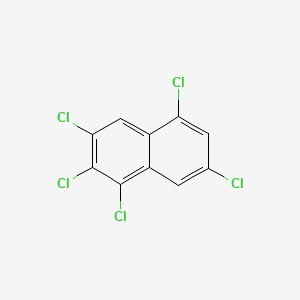

1,2,3,5,7-Pentachloronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,7-pentachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-4-1-6-5(7(12)2-4)3-8(13)10(15)9(6)14/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKLQPHXHPXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=CC(=C(C(=C21)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201774 | |

| Record name | 1,2,3,5,7-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53555-65-0 | |

| Record name | Naphthalene, 1,2,3,5,7-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5,7-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 1,2,3,5,7-Pentachloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the specific polychlorinated naphthalene (PCN) congener, 1,2,3,5,7-pentachloronaphthalene. Due to the limited availability of experimental data for this particular isomer, this guide also incorporates information on the general class of pentachloronaphthalenes where relevant, with clear distinctions made. This document is intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

Chemical Identity and Physical Properties

This compound is a member of the pentachloronaphthalene group of compounds, which consists of 14 different isomers.[1] The properties of these compounds can vary significantly based on the position of the chlorine atoms on the naphthalene rings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53555-65-0 | [1] |

| Molecular Formula | C₁₀H₃Cl₅ | [1] |

| Molecular Weight | 300.4 g/mol | [1] |

| XLogP3 | 6.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 297.867739 g/mol | [1] |

| Kovats Retention Index (Standard non-polar) | 2131 | [1] |

Note: Many of the properties listed in Table 1 are computed rather than experimentally determined, reflecting the scarcity of specific data for this isomer.

For the general class of pentachloronaphthalenes, they are described as pale-yellow to white solids or powders with an aromatic odor.

Experimental Protocols

Synthesis of this compound

A specific synthesis protocol for this compound (also referred to as PCN 52) has been described in the supplementary materials of a study by Slootweg et al. (2015). While the primary publication outlines the use of the synthesized compound, accessing the detailed experimental procedure from the supplementary information is necessary for replication. The study mentions that the synthesis was conducted at Saint-Petersburg State University.[2] Researchers requiring this specific protocol should endeavor to locate the supplementary data associated with the publication "Transfer and effects of this compound in an experimental food chain" in the journal Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology.

The general synthesis of polychlorinated naphthalenes involves the direct chlorination of naphthalene.[3] However, achieving a specific isomer like this compound requires a controlled, multi-step synthetic route.

Analytical Methods

The analysis of pentachloronaphthalene congeners, including the 1,2,3,5,7-isomer, is typically performed using high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS).[1] The Kovats retention index, an experimental value available for this isomer, is a key parameter in chromatographic identification.[1]

Chemical Reactivity and Degradation

Degradation in the environment is slow and can occur through photolysis (degradation by sunlight) and microbial action, though the rates for highly chlorinated congeners are generally low.[3]

Toxicological Properties and Signaling Pathways

The toxicity of polychlorinated naphthalenes is of significant concern due to their persistence and bioaccumulative potential. A primary mechanism of toxicity for many planar halogenated aromatic hydrocarbons, including PCNs, is through the activation of the Aryl Hydrocarbon Receptor (AhR) .[5][6][7][8]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Activation of the AhR by ligands like certain PCN congeners initiates a cascade of downstream events that can lead to a range of toxic responses, including carcinogenicity, reproductive and developmental effects, and immunotoxicity.[5][8]

The generalized AhR signaling pathway is as follows:

-

Ligand Binding: A PCN congener enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90).[6]

-

Nuclear Translocation: Upon ligand binding, the AhR undergoes a conformational change and translocates into the nucleus.[6]

-

Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[7]

-

Gene Transcription: Binding of the AhR-ARNT complex to XREs leads to the increased transcription of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1 and CYP1A2.[6]

The induction of these enzymes can lead to the metabolic activation of other xenobiotics and the production of reactive oxygen species, contributing to cellular damage.

Isomer-Specific Toxicity

The toxicity of PCNs is highly dependent on the specific congener.[9] Planar congeners with chlorine atoms in the lateral positions tend to have a higher affinity for the AhR and thus exhibit greater "dioxin-like" toxicity. While specific toxicological data for this compound is limited, its structure suggests it may be an AhR agonist. A study involving this isomer investigated its transfer and effects in an experimental food chain, indicating its bioavailability and potential for bioaccumulation.[2]

Conclusion

This compound is a specific isomer of pentachloronaphthalene for which detailed experimental data is sparse in publicly available literature. The majority of its reported physical and chemical properties are based on computational models. Its synthesis has been reported, but the detailed protocol requires access to supplementary research materials. Like other polychlorinated naphthalenes, it is a persistent organic pollutant, and its toxicological effects are likely mediated through the aryl hydrocarbon receptor signaling pathway. Further experimental research is needed to fully characterize the physical, chemical, and toxicological properties of this specific congener to better understand its environmental and health impacts.

References

- 1. This compound | C10H3Cl5 | CID 107798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. 1,2,3,4,5,6-Hexachloronaphthalene | C10H2Cl6 | CID 108177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The molecular mechanism of AhR-ARNT-XREs signaling pathway in the detoxification response induced by polycyclic aromatic hydrocarbons (PAHs) in clam Ruditapes philippinarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,2,3,5,7-Pentachloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known synthesis pathways for 1,2,3,5,7-pentachloronaphthalene, a specific congener of polychlorinated naphthalenes (PCNs). The information presented is intended for a scientific audience and details the chemical transformations, including reaction conditions and intermediates, based on available literature.

Introduction

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds composed of a naphthalene ring system substituted with one to eight chlorine atoms. Due to their chemical stability and historical use in various industrial applications, certain PCN congeners are persistent environmental pollutants. The synthesis of specific PCN congeners is crucial for toxicological studies, environmental monitoring, and the development of analytical standards. This guide focuses on the synthesis of this compound.

Primary Synthesis Pathway

A multi-step synthesis pathway for this compound (PeCN52) has been described, commencing from 1-chloronaphthalene.[1][2] This route involves a series of chlorination, dehydrochlorination, and sulfonation reactions to introduce the chlorine atoms at the desired positions.

The overall transformation can be visualized as follows:

References

An In-depth Technical Guide to the Environmental Fate and Transport of 1,2,3,5,7-Pentachloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,5,7-Pentachloronaphthalene, a member of the polychlorinated naphthalene (PCN) group of persistent organic pollutants (POPs), presents a significant environmental concern due to its potential for long-range transport, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of this specific congener. Key physicochemical properties are summarized, and its behavior in various environmental compartments—air, water, soil, and biota—is discussed in detail. This document synthesizes available data on its persistence, degradation pathways (biodegradation and photodegradation), and mobility, including sorption and bioaccumulation. Detailed experimental protocols for key assessment methods are also provided to aid researchers in future studies. Where specific data for this compound is unavailable, information from related PCN congeners is utilized to provide a thorough assessment, with all such instances clearly noted.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. While experimental data for this specific isomer is scarce, a combination of computed values and data from related isomers allows for an estimation of its key characteristics.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₃Cl₅ | - | [1] |

| Molecular Weight | 300.4 g/mol | Computed | [1] |

| CAS Number | 53555-65-0 | - | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 6.4 | Computed | [1] |

| Water Solubility (logS) | -6.70 mol/L (for 1,2,3,6,7-isomer) | Calculated | [2] |

| Vapor Pressure | 1.12E-05 mmHg at 25°C (for 1,2,4,5,7-isomer) | - | ChemNet |

| Henry's Law Constant | 1.7 x 10⁻¹ mol/(m³·Pa) (for 1,2,4,7,8-isomer) | Measured | GWDG |

Note: The provided values for Water Solubility, Vapor Pressure, and Henry's Law Constant are for different pentachloronaphthalene isomers and should be used as estimates for the environmental behavior of this compound.

Environmental Fate and Transport

The high octanol-water partition coefficient (log Kow) of this compound suggests a strong affinity for organic matter and lipids, driving its partitioning into soil, sediment, and biota. Its low estimated water solubility and vapor pressure indicate that it will not be readily transported in the aqueous phase but can undergo long-range atmospheric transport adsorbed to particulate matter.

Persistence and Degradation

Polychlorinated naphthalenes are known for their environmental persistence. The degradation of this compound is expected to be a slow process, primarily occurring through biodegradation and photodegradation.

Photodegradation is a significant pathway for the transformation of PCNs in the environment, particularly in the atmosphere and surface waters.[6] The process typically involves the reductive dechlorination of the naphthalene ring, leading to the formation of lower chlorinated congeners. The rate and products of photodegradation are influenced by environmental factors such as pH and the presence of photosensitizers. Studies on other PCNs have shown that photolysis on surfaces like silica, simulating atmospheric particles, leads to a series of reactions including dechlorination, hydroxylation, and ring opening.[6]

Transport and Mobility

With a low estimated vapor pressure, this compound is expected to exist in the atmosphere primarily adsorbed to particulate matter. This association with airborne particles facilitates its long-range atmospheric transport, leading to its distribution in remote ecosystems.

The high lipophilicity of this compound indicates strong sorption to soil and sediment organic matter. The organic carbon-water partition coefficient (Koc) is a key parameter for predicting its mobility in soil. While no experimental Koc value is available for this specific isomer, its high log Kow suggests a very high Koc, indicating low mobility and a tendency to accumulate in soil and sediment. The determination of sorption coefficients is crucial for assessing its leaching potential and bioavailability.[7][8]

Bioaccumulation and Biomagnification

The high log Kow of this compound points to a significant potential for bioaccumulation in living organisms.[3] This process involves the net uptake of a chemical from the environment, leading to concentrations in the organism that are higher than in the surrounding medium.

A study on an experimental food chain demonstrated the transfer of this compound from contaminated worms to rainbow trout, confirming its potential for biomagnification through the food web.[9] The lipophilic nature of the compound leads to its accumulation in fatty tissues.[3]

Experimental Protocols

Soil Sorption Coefficient (Koc) Determination (Batch Equilibrium Method)

This protocol is a generalized procedure based on OECD guidelines and common practices for determining the sorption of organic compounds to soil.

-

Soil Preparation: Collect and air-dry representative soil samples. Sieve the soil to a particle size of <2 mm. Characterize the soil for properties such as organic carbon content, pH, and texture.

-

Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of aqueous test solutions of known concentrations by spiking a background electrolyte solution (e.g., 0.01 M CaCl₂) with the stock solution. The solvent concentration should be kept to a minimum (<0.1%).

-

Equilibration: Add a known mass of the prepared soil to centrifuge tubes containing the test solutions at a defined soil-to-solution ratio. Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours).

-

Phase Separation: Centrifuge the tubes at high speed to separate the soil from the aqueous phase.

-

Analysis: Carefully collect the supernatant and analyze the concentration of this compound using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation:

-

Calculate the amount of sorbed compound by subtracting the equilibrium aqueous concentration from the initial concentration.

-

The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium.

-

The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing the Kd by the fraction of organic carbon in the soil (foc): Koc = Kd / foc .

-

Aquatic Bioaccumulation Study (Food Chain Transfer)

This protocol is based on the methodology described in the study by Slootweg et al. (2015) on the transfer of this compound.[9]

-

Test Organisms:

-

Prey: Culture a suitable invertebrate prey species (e.g., blackworms, Lumbriculus variegatus).

-

Predator: Acclimate a suitable fish species (e.g., juvenile rainbow trout, Oncorhynchus mykiss) to laboratory conditions.

-

-

Prey Contamination: Expose the prey organisms to a constant concentration of this compound in a passive dosing system to achieve a target tissue concentration.

-

Dietary Exposure: Feed the predator fish with the contaminated prey for a defined exposure period. A control group should be fed uncontaminated prey.

-

Sample Collection: At specified time points during the exposure and a subsequent depuration phase (if applicable), collect samples of fish tissue (e.g., whole body, muscle, liver) and fecal material.

-

Chemical Analysis: Analyze the concentration of this compound in the prey and predator tissues using a validated analytical method (e.g., GC-MS). Lipid content of the tissues should also be determined.

-

Data Analysis:

-

Calculate the uptake and elimination rate constants.

-

Determine the biomagnification factor (BMF) as the ratio of the lipid-normalized concentration in the predator to that in the prey at steady state.

-

Visualizations

Caption: Environmental fate and transport pathways of this compound.

Caption: Postulated aerobic biodegradation pathway for this compound.

Caption: Experimental workflow for a food chain bioaccumulation study.

Conclusion

This compound is a persistent and bioaccumulative compound. Its environmental fate is characterized by strong sorption to soil and sediment, slow degradation rates, and the potential for long-range atmospheric transport. While data specific to this congener are limited, the available information, supplemented by data from related PCNs, provides a solid foundation for understanding its environmental risks. Further research is needed to determine its precise environmental half-lives in various compartments and to fully elucidate its degradation pathways and products. The experimental protocols outlined in this guide provide a framework for generating such crucial data.

References

- 1. This compound | C10H3Cl5 | CID 107798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1,2,3,6,7-pentachloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phototransformation of three polychlorinated naphthalenes on surface of atmospheric particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Bioaccumulation Potential of Polychlorinated Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation potential of polychlorinated naphthalenes (PCNs), a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern. This document delves into the quantitative aspects of PCN bioaccumulation, details the experimental methodologies for their assessment, and explores the underlying biological pathways involved.

Introduction to Polychlorinated Naphthalenes and their Bioaccumulation

Polychlorinated naphthalenes (PCNs) are a group of 75 congeners, characterized by a naphthalene ring system substituted with one to eight chlorine atoms.[1] Historically used in a variety of industrial applications, including as dielectrics in capacitors, flame retardants, and insulating materials, their production has been largely phased out due to their persistence, toxicity, and potential for long-range environmental transport.[1]

A key concern with PCNs is their ability to bioaccumulate, the process by which a chemical substance becomes concentrated in an organism at a higher level than in its surrounding environment. This accumulation occurs through various routes, including direct uptake from the environment (bioconcentration) and ingestion of contaminated food (biomagnification). Due to their lipophilic (fat-loving) nature, PCNs tend to accumulate in the fatty tissues of organisms, leading to their transfer and magnification up the food chain.

Quantitative Assessment of Bioaccumulation Potential

The bioaccumulation potential of PCNs is quantified using several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Biomagnification Factor (BMF). These factors provide a numerical representation of the extent to which a chemical can accumulate in an organism.

Bioconcentration Factor (BCF): The BCF is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, at steady state, when uptake is from the water only.[2]

Bioaccumulation Factor (BAF): The BAF is a broader measure that considers all routes of exposure, including water, diet, and sediment. It is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment.[2]

Biomagnification Factor (BMF): The BMF describes the increase in the concentration of a substance in an organism at a particular trophic level compared to the concentration in its food from a lower trophic level.[3] A BMF greater than 1 indicates that the chemical is biomagnifying.[4]

The following tables summarize available quantitative data on the bioaccumulation potential of various PCN congeners in different species.

Table 1: Bioconcentration Factors (BCFs) of Polychlorinated Naphthalenes in Aquatic Organisms

| PCN Congener(s) | Species | BCF Value (L/kg wet weight) | Reference |

| Hepta- and Octachloronaphthalenes | Fish (unspecified) | No detectable accumulation | [5] |

| Further data to be populated from ongoing research |

Table 2: Bioaccumulation Factors (BAFs) of Polychlorinated Naphthalenes in Aquatic Organisms

| PCN Congener(s) | Species | BAF Value | Trophic Level | Reference |

| Tetra- and Penta-CNs | Amphipods | >1 (Biota to Sediment Accumulation Factor - BSAF) | 2 | [6] |

| More chlorinated PCNs | Amphipods | <1 (BSAF) | 2 | [6] |

| Further data to be populated from ongoing research |

Table 3: Biomagnification Factors (BMFs) of Polychlorinated Naphthalenes in Food Webs

| PCN Congener(s) | Predator | Prey | BMF Value | Reference |

| 2,3,6,7-substituted congeners and those lacking adjacent hydrogen-substituted carbon atoms | Fourhorned sculpins | Isopods/Amphipods | 0.09 - 1.4 | [6] |

| Di- and Tri-chloronaphthalenes | Fish (various) | Lower trophic level organisms | 5.8 and 6.4 (Trophic Magnification Factor - TMF) | [4] |

| Penta- and Hexa-chloronaphthalenes | Fish (various) | Lower trophic level organisms | Higher TMFs | [4] |

| Further data to be populated from ongoing research |

Experimental Protocols for Assessing Bioaccumulation

Standardized experimental protocols are crucial for the accurate and comparable assessment of PCN bioaccumulation. The following sections outline the methodologies for determining BCF, BAF, and BMF.

Bioconcentration Factor (BCF) Determination

The internationally recognized standard for BCF determination in fish is the OECD Test Guideline 305: Bioconcentration: Flow-through Fish Test .[7][8] This method involves two phases: an uptake phase and a depuration phase.

Experimental Workflow for BCF Determination (OECD 305)

Caption: Workflow for determining the Bioconcentration Factor (BCF) of PCNs in fish according to OECD Guideline 305.

Key Methodological Steps:

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the PCN congener in a flow-through system for a defined period (e.g., 28 days). Water and fish samples are collected at regular intervals.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, PCN-free water. Sampling of fish and water continues to determine the rate of elimination.

-

Chemical Analysis: The concentration of the PCN congener in fish tissue (often whole body or specific tissues) and water samples is determined using sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The uptake rate constant (k1) and the depuration rate constant (k2) are calculated from the concentration data. The BCF is then calculated as the ratio of k1 to k2.

Bioaccumulation Factor (BAF) Determination

BAF determination involves measuring the chemical concentrations in organisms and their surrounding environment in a field setting.

Key Methodological Steps:

-

Site Selection: Choose a study site with known or suspected PCN contamination.

-

Sample Collection: Collect samples of the target organism (e.g., fish, invertebrates) and the relevant environmental media (water, sediment).

-

Chemical Analysis: Analyze the concentration of PCN congeners in the organism tissues and the environmental samples.

-

Data Analysis: The BAF is calculated as the ratio of the PCN concentration in the organism (on a wet weight basis) to the concentration in the surrounding water. For benthic organisms, a Biota-Sediment Accumulation Factor (BSAF) may be calculated as the ratio of the lipid-normalized concentration in the organism to the organic carbon-normalized concentration in the sediment.

Biomagnification Factor (BMF) Determination

BMF is determined by analyzing the concentrations of a substance in a predator and its prey.

Key Methodological Steps:

-

Food Web Identification: Identify a specific predator-prey relationship within a food web.

-

Sample Collection: Collect samples of both the predator and its primary prey species.

-

Chemical Analysis: Determine the concentration of PCN congeners in the tissues of both the predator and prey organisms.

-

Data Analysis: The BMF is calculated as the ratio of the lipid-normalized PCN concentration in the predator to the lipid-normalized concentration in the prey.

Analytical Methods for PCN Quantification in Biota

Accurate quantification of PCNs in biological matrices is essential for bioaccumulation assessment. Gas chromatography coupled with mass spectrometry (GC-MS), particularly high-resolution mass spectrometry (HRMS), is the preferred analytical technique due to its high sensitivity and selectivity.

General Analytical Workflow for PCN Quantification

Caption: A generalized workflow for the extraction, cleanup, and analysis of polychlorinated naphthalenes from biological tissues.

Detailed Steps:

-

Sample Preparation: The biological tissue (e.g., fish fillet, adipose tissue) is homogenized.

-

Extraction: PCNs are extracted from the homogenized tissue using an organic solvent. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE).

-

Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering compounds, particularly lipids. This may involve gel permeation chromatography (GPC), solid-phase extraction (SPE) with materials like silica gel or florisil, or acid treatment.

-

Instrumental Analysis: The cleaned extract is analyzed by GC-MS or GC-HRMS. The use of specific capillary columns allows for the separation of individual PCN congeners.

-

Quantification: Quantification is typically performed using an isotope dilution method, where a known amount of a ¹³C-labeled PCN internal standard is added to the sample prior to extraction. This allows for accurate quantification by correcting for losses during sample preparation and analysis.

Signaling Pathways Involved in PCN Toxicity

Many of the toxic effects of PCNs are mediated through their interaction with the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor.[7] This signaling pathway is also responsible for the toxicity of other dioxin-like compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The canonical signaling pathway of the aryl hydrocarbon receptor (AhR) activated by polychlorinated naphthalenes (PCNs).

Pathway Description:

-

Ligand Binding: In the cytoplasm, PCNs bind to the AhR, which is part of a protein complex including heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[9]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.[9]

-

Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[9]

-

DNA Binding: The AhR-ARNT complex binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of foreign compounds.

-

Toxic Effects: The altered gene expression and subsequent cellular responses contribute to the various toxic effects associated with PCNs, including endocrine disruption, immunotoxicity, and carcinogenicity.

Conclusion

Polychlorinated naphthalenes exhibit a significant potential for bioaccumulation in a wide range of organisms. Their lipophilic nature drives their partitioning into fatty tissues, leading to their persistence and magnification through food webs. Understanding the quantitative measures of bioaccumulation (BCF, BAF, and BMF) is critical for assessing the environmental risk posed by these compounds. Standardized experimental and analytical protocols are essential for generating reliable and comparable data. Furthermore, the elucidation of the AhR signaling pathway provides a mechanistic basis for the toxic effects of PCNs. Continued research and monitoring are necessary to fully comprehend the extent of PCN contamination and its long-term consequences for ecosystem and human health.

References

- 1. Test No. 305: Bioconcentration: Flow-through Fish Test - Overton [app.overton.io]

- 2. researchgate.net [researchgate.net]

- 3. Biomagnification and trophic magnification of difficult to test substances in terrestrial and aquatic food webs [summit.sfu.ca]

- 4. dam.assets.ohio.gov [dam.assets.ohio.gov]

- 5. Relationship between bioconcentration in fish and steric factors of hydrophobic chemicals (Journal Article) | OSTI.GOV [osti.gov]

- 6. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

Health Effects of Exposure to Chlorinated Naphthalenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated naphthalenes (CNs) are a group of synthetic aromatic compounds that have been used in various industrial applications.[1][2] Exposure to these persistent organic pollutants has been linked to a range of adverse health effects in both humans and animals. This technical guide provides a comprehensive overview of the health effects of CN exposure, with a focus on the underlying mechanisms of toxicity, experimental protocols for assessment, and quantitative toxicological data. The primary mechanism of toxicity for many CN congeners is mediated through the activation of the aryl hydrocarbon receptor (AhR), leading to a cascade of downstream events, including the induction of cytochrome P450 (CYP) enzymes.[1][3] Key health concerns associated with CN exposure include chloracne, hepatotoxicity, and potential reproductive and developmental effects.[1][4] This guide is intended to be a resource for researchers, scientists, and drug development professionals involved in the study of halogenated aromatic hydrocarbons and their impact on biological systems.

Toxicokinetics and Metabolism

Chlorinated naphthalenes can be absorbed into the body through inhalation, ingestion, and dermal contact.[1] Following absorption, they are distributed throughout the body, with a tendency to accumulate in adipose tissue and the liver due to their lipophilic nature.[1][3] The degree of chlorination influences the toxicokinetics of CNs; higher chlorinated congeners are generally more persistent and have longer biological half-lives.[1][3] For instance, the half-life of 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalene in rat adipose tissue has been calculated to be 41 days, while in human blood, the half-lives of these isomers are estimated to be between 1.5 and 2.4 years.[1]

Metabolism of CNs primarily occurs in the liver and involves hydroxylation reactions catalyzed by cytochrome P450 enzymes.[1] Lower chlorinated naphthalenes are more readily metabolized and excreted, while higher chlorinated congeners are more resistant to metabolic degradation.[3]

Mechanisms of Toxicity

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A significant portion of the toxic effects of certain CN congeners are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] This pathway is also responsible for the toxicity of other dioxin-like compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] The binding of a CN congener to the AhR initiates a signaling cascade that results in the altered expression of numerous genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1).[1][5] The induction of CYP1A1 can lead to increased oxidative stress and the formation of reactive metabolites, contributing to cellular damage.[1]

Oxidative Stress

Exposure to CNs has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell.[1] This can lead to damage to lipids, proteins, and DNA, contributing to the observed hepatotoxicity and other adverse effects.[1]

Health Effects

Dermal Effects: Chloracne

One of the most characteristic effects of exposure to higher chlorinated naphthalenes is chloracne, a severe and persistent form of acneiform eruption.[1] This condition is a hallmark of exposure to dioxin-like compounds and is a direct result of the effects of these chemicals on the skin's sebaceous glands.[1]

Hepatotoxicity

The liver is a primary target organ for CN toxicity.[1] Occupational exposure has been linked to severe liver disease, including acute yellow atrophy and cirrhosis.[1][2] Animal studies have demonstrated that exposure to CNs can cause liver damage, including histological changes and alterations in liver enzyme levels.[1] The hepatotoxicity is thought to be a consequence of both direct chemical injury and the secondary effects of oxidative stress.[1]

Reproductive and Developmental Effects

There is evidence to suggest that CNs may have reproductive and developmental toxicity. One study found that 1,2,3,4,6,7-hexachloronaphthalene accelerated the onset of spermatogenesis in the male offspring of rats exposed during gestation.[1] Further research is needed to fully characterize the reproductive and developmental risks associated with CN exposure.

Quantitative Toxicity Data

The toxicity of chlorinated naphthalenes varies depending on the degree and position of chlorine substitution. Higher chlorinated congeners are generally more toxic.[1]

Table 1: Acute Oral Toxicity of Selected Chlorinated Naphthalenes in Rats

| Chlorinated Naphthalene Congener | LD50 (mg/kg body weight) | Reference |

| 1-Monochloronaphthalene | 1540 | [1] |

| 2,3,6,7-Tetrachloronaphthalene | >3 | [1] |

Table 2: In Vitro Relative Potency (REP) of Selected Chlorinated Naphthalene Congeners for CYP1A1 Induction (relative to TCDD)

| Congener | REP | Reference |

| 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66) | 0.00063 | [5] |

| 1,2,3,5,6,7-Hexachloronaphthalene (PCN 67) | 0.00029 | [5] |

| Mixture of PCN 66/67 | 0.002 - 0.003 | [5] |

| Penta-CNs (various) | 10⁻³ to 10⁻⁷ | [6][7] |

| Hexa-CNs (various) | ~10⁻³ | [6][7] |

Table 3: Human Exposure to Chlorinated Naphthalenes

| Matrix | Population | Concentration Range | Predominant Congeners | Reference |

| Adipose Tissue | New York City (2003-2005) | 61-2500 pg/g lipid (males), 21-910 pg/g lipid (females) | PCN 52/60, PCN 66/67 | [8] |

| Adipose Tissue & Liver | Swedish Autopsy Samples | Varied | Similar profiles across subjects | [9] |

| Human Milk | 39 Countries (2016-2019) | 27 - 170 pg/g lipid | PCN 52/60, PCN 66/67 |

Experimental Protocols

In Vitro Assessment of Dioxin-Like Activity: Ethoxyresorufin-O-Deethylase (EROD) Assay

The EROD assay using the H4IIE rat hepatoma cell line is a widely used in vitro method to assess the dioxin-like activity of compounds, including CNs.[10][11] The assay measures the induction of CYP1A1 enzyme activity.[10]

Methodology:

-

Cell Culture: H4IIE cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum) and seeded in 96-well plates.[12]

-

Dosing: Cells are exposed to a range of concentrations of the test CN congener or mixture, along with a positive control (e.g., TCDD) and a solvent control, for a specified period (typically 24-72 hours).[10][12]

-

EROD Assay: The cell culture medium is replaced with a reaction mixture containing 7-ethoxyresorufin. The deethylation of this substrate by CYP1A1 produces the fluorescent product resorufin.[11]

-

Measurement: The fluorescence of resorufin is measured using a plate reader. Protein content in each well is also determined to normalize the EROD activity.[10]

-

Data Analysis: The EROD activity is expressed as pmol of resorufin formed per minute per mg of protein. The relative potency (REP) of the test compound is calculated by comparing its EC50 value to that of TCDD.[5]

In Vivo Assessment of Subacute Oral Toxicity (Modified from OECD Test Guideline 407)

This protocol is designed to evaluate the adverse effects of repeated oral exposure to a test substance over a 28-day period.[13][14]

Methodology:

-

Animals: Young, healthy adult rats (e.g., Sprague-Dawley) of both sexes are used. Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles.[13]

-

Dose Groups: At least three dose levels of the CN mixture and a control group are used, with a minimum of 5 males and 5 females per group.[14]

-

Administration: The test substance is administered daily by gavage or in the diet/drinking water for 28 days.[13]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[13]

In Vivo Assessment of Chloracnegenic Potential: The Rabbit Ear Model

The rabbit ear assay is a classic method for assessing the potential of a chemical to induce chloracne.[15][16]

Methodology:

-

Animals: Adult rabbits are used.

-

Application: A solution of the test CN congener in a suitable solvent (e.g., acetone) is applied to the inner surface of the rabbit's ear. A control solvent is applied to the other ear.

-

Exposure: Applications are typically repeated several times a week for a period of weeks.[15]

-

Observation: The ears are visually examined for signs of follicular hyperkeratosis, comedone formation, and inflammation.

-

Histopathology: At the end of the study, biopsies of the treated and control ear skin are taken for histopathological examination to confirm the presence and severity of chloracnegenic changes.[15]

In Vivo Assessment of Reproductive/Developmental Toxicity (Modified from OECD Test Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproduction and development.[17][18][19][20][21]

Methodology:

-

Animals: Male and female rats are used.

-

Dosing: The test substance is administered to both sexes before mating, during mating for females, and throughout gestation and early lactation.[18]

-

Mating: Animals are paired for mating.

-

Observations: Parental animals are observed for clinical signs of toxicity and effects on mating behavior and fertility. Offspring are examined for viability, growth, and any developmental abnormalities.[18]

-

Necropsy: Parental animals and offspring are subjected to gross necropsy. Reproductive organs are examined, and in some cases, histopathology is performed.[18]

Analytical Methods for Biological Samples

The analysis of CNs in biological matrices such as liver and adipose tissue typically involves extraction, cleanup, and instrumental analysis.[22]

Methodology:

-

Extraction: Tissues are homogenized and extracted with an organic solvent (e.g., hexane, dichloromethane).[22]

-

Cleanup: The extract is purified to remove interfering lipids and other compounds using techniques such as gel permeation chromatography (GPC) and silica or alumina column chromatography.

-

Analysis: The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS) or high-resolution gas chromatography-high-resolution mass spectrometry (HRGC-HRMS) for the quantification of specific CN congeners.[22][23][24]

Conclusion

Exposure to chlorinated naphthalenes poses a significant health risk, with the liver and skin being primary target organs. The toxicity of these compounds is largely dependent on the degree of chlorination, with higher chlorinated congeners exhibiting greater persistence and toxicity. The activation of the aryl hydrocarbon receptor is a key mechanism underlying the toxic effects of many CNs. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of the health effects of these and other related environmental contaminants. A thorough understanding of the toxicology of chlorinated naphthalenes is essential for risk assessment and the development of strategies to mitigate human exposure.

References

- 1. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 2. jte.edu.vn [jte.edu.vn]

- 3. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthos.snu.ac.kr [benthos.snu.ac.kr]

- 7. Relative potencies of individual polychlorinated naphthalenes to induce dioxin-like responses in fish and mammalian in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polychlorinated naphthalenes in human adipose tissue from New York, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polychlorinated naphthalenes and other organochlorine contaminants in human adipose and liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cerc.usgs.gov [cerc.usgs.gov]

- 11. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Subacute toxicity testing as per oecd guidelines tulsi 407 | PPTX [slideshare.net]

- 14. oecd.org [oecd.org]

- 15. Repeated topical applications of 1,2,4-trichlorobenzene. Effects on rabbit ears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Use of the rabbit ear model in evaluating the comedogenic potential of cosmetic ingredients | Semantic Scholar [semanticscholar.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 22. researchgate.net [researchgate.net]

- 23. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isomers and Congeners of Pentachloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and congeners of pentachloronaphthalene (PCN), a class of chlorinated aromatic hydrocarbons of significant environmental and toxicological concern. This document details their chemical properties, analytical methodologies, and toxicological profiles, with a particular focus on their interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.

Introduction to Pentachloronaphthalenes

Pentachloronaphthalenes are a subgroup of polychlorinated naphthalenes (PCNs) characterized by the substitution of five hydrogen atoms on the naphthalene ring with chlorine atoms. There are 14 possible isomers of pentachloronaphthalene, each exhibiting unique physicochemical properties and toxicological profiles. Historically used in a variety of industrial applications, including as dielectrics, lubricants, and flame retardants, their persistence, bioaccumulative potential, and toxicity have led to their classification as persistent organic pollutants (POPs).

Isomers of Pentachloronaphthalene

There are 14 distinct isomers of pentachloronaphthalene, each with the molecular formula C₁₀H₃Cl₅. The specific arrangement of the five chlorine atoms on the naphthalene rings dictates the isomer's chemical and physical properties, as well as its biological activity.

Table 1: Known Isomers of Pentachloronaphthalene with their IUPAC Names and CAS Numbers

| Congener Number (PCN #) | IUPAC Name | CAS Number |

| PCN 50 | 1,2,3,4,6-Pentachloronaphthalene | 67922-16-1 |

| PCN 51 | 1,2,3,4,7-Pentachloronaphthalene | Not Available |

| PCN 52 | 1,2,3,5,7-Pentachloronaphthalene | 53555-65-0[1] |

| PCN 53 | 1,2,3,5,8-Pentachloronaphthalene | 150224-23-0 |

| PCN 54 | 1,2,3,6,7-Pentachloronaphthalene | 58863-15-3 |

| PCN 55 | 1,2,3,6,8-Pentachloronaphthalene | Not Available |

| PCN 56 | 1,2,3,7,8-Pentachloronaphthalene | Not Available |

| PCN 57 | 1,2,4,5,7-Pentachloronaphthalene | 150224-19-4[2] |

| PCN 58 | 1,2,4,5,8-Pentachloronaphthalene | 67922-17-2 |

| PCN 59 | 1,2,4,6,7-Pentachloronaphthalene | Not Available |

| PCN 60 | 1,2,4,6,8-Pentachloronaphthalene | Not Available |

| PCN 61 | 1,2,4,7,8-Pentachloronaphthalene | Not Available |

| PCN 62 | 1,3,4,5,8-Pentachloronaphthalene | Not Available |

| PCN 63 | 2,3,4,6,7-Pentachloronaphthalene | Not Available |

Physicochemical Properties

The physicochemical properties of pentachloronaphthalene isomers are crucial for understanding their environmental fate and transport. These properties, including melting point, boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (log Kow), are influenced by the specific chlorine substitution pattern. Generally, PCNs are characterized by low water solubility and high lipophilicity, leading to their accumulation in fatty tissues of organisms.

Table 2: Physicochemical Properties of Selected Pentachloronaphthalene Isomers

| Isomer | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (Pa) | Water Solubility (mg/L) | Log Kow |

| Pentachloronaphthalene (mixture) | 300.40 | 120-130 | 368 | 0.001 | 0.005 | 6.4 |

| This compound | 300.40 | 148-150 | Not Available | Not Available | Not Available | 6.41 (estimated) |

| 1,2,4,5,7-Pentachloronaphthalene | 300.40 | Not Available | Not Available | Not Available | Not Available | 6.41 (estimated)[3] |

| 1,2,3,5,8-Pentachloronaphthalene | 300.40 | 180.15 | Not Available | Not Available | Not Available | Not Available |

Note: Experimental data for individual pentachloronaphthalene isomers is limited. Much of the available data is for commercial mixtures or is estimated.

Toxicological Profile

The toxicity of pentachloronaphthalenes is of significant concern. Exposure can lead to a range of adverse health effects, including hepatotoxicity (liver damage), skin lesions (chloracne), and potential carcinogenicity. The primary mechanism of toxicity for many of the more toxic congeners is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes like CYP1A1 and CYP1A2), cell cycle control, and immune responses.

The binding of a pentachloronaphthalene congener to the AhR initiates a signaling cascade:

-

Ligand Binding: The PCN congener enters the cell and binds to the cytosolic AhR, which is complexed with heat shock protein 90 (Hsp90) and other co-chaperones.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, causing it to dissociate from the chaperone proteins and translocate into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).

-

Gene Transcription: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Biological Response: The binding to XREs initiates the transcription of downstream genes, leading to the synthesis of proteins that can either detoxify the xenobiotic or, in some cases, produce toxic metabolites, leading to adverse cellular effects.

Downstream Gene Expression

Activation of the AhR by xenobiotics like pentachloronaphthalenes can lead to significant changes in gene expression. While specific transcriptomic data for individual pentachloronaphthalene congeners is limited, studies on related compounds and the general understanding of the AhR pathway indicate the upregulation of genes involved in:

-

Phase I Metabolism: Cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1).

-

Phase II Metabolism: UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs).

-

Cell Cycle Regulation: Genes that can lead to cell cycle arrest or apoptosis.

-

Immune Response: Modulation of cytokine and chemokine expression.

It is important to note that the specific pattern and magnitude of gene expression changes can vary depending on the specific pentachloronaphthalene congener, the dose, the duration of exposure, and the biological system being studied.

Toxicity Data

Table 3: Acute Toxicity of Pentachloronaphthalene (General)

| Route of Exposure | Species | Toxicity Value | Reference |

| Oral | Rat | LD₅₀: >1000 mg/kg (for a commercial mixture) | Not specified in search results |

| Dermal | Rabbit | LD₅₀: >2000 mg/kg (for a commercial mixture) | Not specified in search results |

Note: This data is for commercial mixtures and may not reflect the toxicity of individual isomers.

Experimental Protocols

Synthesis of this compound

The synthesis of individual pentachloronaphthalene congeners is essential for toxicological studies and for use as analytical standards. The following is a summarized protocol for the synthesis of this compound (PCN 52).[4]

Materials:

-

1-Chloronaphthalene

-

Chloroform (CHCl₃)

-

Chlorine (Cl₂)

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Sulfuryl chloride (SOCl₂)

-

Hexachlorocyclopentadiene

Procedure:

-

Chlorination of 1-Chloronaphthalene: 1-Chloronaphthalene is dissolved in chloroform and chlorinated with gaseous chlorine to yield 1,1,2,3,4-pentachloro-1,2,3,4-tetrahydronaphthalene.

-

Dehydrochlorination: The product from step 1 is subjected to double dehydrochlorination using sodium hydroxide in boiling ethanol to produce 1,2,3-trichloronaphthalene.

-

Sulfonation: The 1,2,3-trichloronaphthalene is then sulfonated.

-

Reaction with Sulfuryl Chloride: The sulfonated product is reacted with sulfuryl chloride.

-

Final Reaction: The resulting 1,2,3-trichloronaphthalene-5,7-disulfochloride is reacted with hexachlorocyclopentadiene to yield this compound.[4]

Analysis of Pentachloronaphthalenes in Soil by GC/MS

The accurate and sensitive detection of pentachloronaphthalene isomers in environmental matrices is critical for exposure assessment and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC/MS) is the most common analytical technique.

Sample Preparation and Extraction:

-

Sample Collection and Homogenization: A representative soil sample is collected and homogenized to ensure uniformity.

-

Drying: The soil sample is air-dried or freeze-dried to remove moisture.

-

Extraction: The dried soil is extracted using an appropriate solvent, such as a mixture of hexane and acetone, often with the aid of techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction.

-

Cleanup: The crude extract is cleaned to remove interfering compounds. This typically involves column chromatography using adsorbents like silica gel, alumina, or Florisil.

GC/MS Analysis:

-

Injection: A small volume of the cleaned extract is injected into the gas chromatograph.

-

Separation: The different pentachloronaphthalene isomers are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5ms column).

-

Ionization and Mass Analysis: As the separated isomers elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are then separated based on their mass-to-charge ratio.

-

Detection and Quantification: The detector records the abundance of each ion, and the resulting mass spectrum can be used to identify and quantify the individual pentachloronaphthalene congeners.

Conclusion

The 14 isomers of pentachloronaphthalene represent a significant class of environmental contaminants with the potential for considerable toxicological effects, primarily through the activation of the AhR signaling pathway. A thorough understanding of their individual properties, analytical detection methods, and toxicological profiles is essential for researchers, scientists, and drug development professionals working to assess and mitigate the risks associated with these compounds. Further research is needed to fill the existing data gaps, particularly concerning the experimental physicochemical properties and toxicity of all individual congeners.

References

- 1. This compound | C10H3Cl5 | CID 107798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4,5,7-Pentachloronaphthalene | C10H3Cl5 | CID 114760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene exposure: effects on gene expression and proliferation in human cord blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Environmental Footprint of 1,2,3,5,7-Pentachloronaphthalene: A Technical Guide to Sources and Emissions

For Immediate Release

This technical guide provides a comprehensive overview of the sources and emissions of 1,2,3,5,7-pentachloronaphthalene (PCN-52), a persistent organic pollutant (POP) of significant environmental concern. This document is intended for researchers, scientists, and environmental professionals engaged in the monitoring, assessment, and remediation of POPs.

Introduction to this compound

This compound is a specific congener of the polychlorinated naphthalenes (PCNs) group, which comprises 75 different chlorinated naphthalene compounds. PCNs, structurally similar to polychlorinated biphenyls (PCBs), exhibit high chemical stability, resistance to degradation, and a tendency to bioaccumulate in food chains, posing risks to both environmental and human health. Due to these characteristics, PCNs have been listed under the Stockholm Convention on Persistent Organic Pollutants for global reduction and elimination.

While the intentional production of PCN mixtures, formerly used in applications such as cable insulation, capacitors, and wood preservatives, has ceased in most countries, the unintentional formation and release of these compounds from various industrial and thermal processes remain a significant ongoing source of environmental contamination.

Primary Emission Sources

The primary sources of this compound are unintentional, arising from industrial and thermal processes where chlorine and organic matter are present at high temperatures. The major contributing sectors include:

-

Waste Incineration: Municipal solid waste, hazardous waste, and medical waste incinerators are consistently identified as major sources of PCN emissions. The combustion of chlorinated plastics and other organic materials in the presence of chlorine donors leads to the formation of a wide range of PCN congeners, including this compound.

-

Metallurgical Industries: Secondary metal smelting, particularly secondary copper production, and other high-temperature metallurgical processes are significant emitters of PCNs. The presence of carbon, chlorine, and metallic catalysts in these processes facilitates the de novo synthesis of these compounds.

-

Historical Use and Contamination: Although no longer produced, historical applications of technical PCN mixtures continue to be a diffuse source of environmental contamination. Leaching from old electrical equipment, landfills, and contaminated sites contributes to the presence of this compound in the environment.

-

Byproduct in Chemical Manufacturing: PCNs can be formed as unintentional byproducts in the manufacturing of other chlorinated chemicals, such as PCBs.

The following diagram illustrates the primary pathways of this compound emissions into the environment.

Caption: Major sources and environmental release pathways of this compound.

Quantitative Emission Data

Quantifying the emissions of specific PCN congeners from various sources is challenging due to the complexity of the mixtures and the variability of industrial processes. However, available research provides some insights into the emission levels. The following table summarizes representative data for total pentachloronaphthalenes (PeCNs), within which this compound is a constituent. It is important to note that the congener profile, and thus the percentage of the 1,2,3,5,7- isomer, can vary significantly between sources. One study has identified the co-eluting congeners PCN-52/60 as potential indicators for total PCN emissions from industrial thermal sources.[1]

| Emission Source Category | Emission Matrix | Total Pentachloronaphthalenes (PeCNs) Concentration Range | Notes |

| Waste Incineration | Flue Gas | ng/Nm³ to µg/Nm³ | Highly variable depending on waste composition and incinerator technology. |

| Fly Ash | ng/g to µg/g | PCNs tend to adsorb to particulate matter. | |

| Metallurgical Industry | |||

| Secondary Copper Smelting | Flue Gas | 477.0–762.5 ng/m³ (for total PCNs)[2] | The feeding-fusion stage is a major contributor to PCN emissions.[2] |

| Fly Ash & Deposit Ash | Higher concentrations of more chlorinated congeners compared to flue gas.[2] |

Experimental Protocols for Emission Analysis

The accurate determination of this compound in emission samples requires robust and sensitive analytical methodologies. The following provides a general workflow for the sampling and analysis of this compound from industrial flue gas and fly ash.

Sampling

Flue Gas Sampling: Isokinetic sampling is the standard method for collecting representative samples of particulate-bound and vapor-phase PCNs from industrial stacks. A common approach involves the use of a sampling train, such as the one described in U.S. EPA Method TO-13A for polycyclic aromatic hydrocarbons (PAHs), which can be adapted for PCNs.[3] This typically includes:

-

Nozzle and Probe: Heated to prevent condensation.

-

Filter: A heated glass or quartz fiber filter to collect particulate-bound PCNs.

-

Sorbent Trap: A cooled sorbent cartridge, often containing polyurethane foam (PUF) and/or XAD-2 resin, to capture vapor-phase PCNs.

-

Impingers: A series of impingers to condense and collect any remaining volatile compounds.

Fly Ash Sampling: Representative samples of fly ash are collected from hoppers or other collection points of the air pollution control devices. It is crucial to obtain a composite sample that reflects the average operating conditions of the facility.

The following diagram illustrates a generalized workflow for the sampling and analysis of this compound from emission sources.

Caption: Generalized workflow for the analysis of this compound in emission samples.

Sample Preparation and Analysis

Extraction:

-

Filters and Sorbent Cartridges: These are typically extracted together using a Soxhlet extractor with a suitable solvent, such as toluene or a hexane/acetone mixture. Accelerated Solvent Extraction (ASE) can also be employed for more efficient extraction.

-

Fly Ash: Soxhlet extraction is a common method for extracting PCNs from fly ash samples.

Cleanup: The crude extracts contain various interfering compounds that need to be removed before instrumental analysis. Multi-step cleanup procedures are often necessary and may include:

-

Acid/Base Washing: To remove acidic and basic interferences.

-

Column Chromatography: Using adsorbents like silica gel, alumina, and activated carbon to separate PCNs from other chlorinated compounds like PCBs and dioxins.

Instrumental Analysis: High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the preferred analytical technique for the congener-specific analysis of PCNs.

-

Gas Chromatography (GC): A capillary column with a non-polar or medium-polarity stationary phase is used to separate the different PCN congeners.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is often required to achieve the necessary sensitivity and selectivity to differentiate PCNs from other co-eluting compounds. Low-resolution tandem mass spectrometry (MS/MS) can also be used.

-

Quantification: Isotope dilution is the most accurate method for quantifying PCNs. This involves spiking the samples with a known amount of a ¹³C-labeled internal standard of this compound before extraction.

Conclusion

This compound is an environmentally persistent and bioaccumulative compound that is primarily released into the environment as an unintentional byproduct of industrial and thermal processes. Waste incineration and metallurgical industries are the most significant current sources of its emission. The monitoring and control of these sources are crucial for reducing the environmental burden of this and other toxic PCN congeners. The analytical methods for the determination of this compound in emission samples are complex and require sophisticated instrumentation to achieve the necessary sensitivity and specificity for accurate quantification. Further research is needed to better characterize the emission factors of this specific congener from various sources to improve emission inventories and risk assessments.

References

- 1. Determination Of Polychlorinated Naphthalenes In The Presence Of Polychlorinated Biphenyls By Capillary Gas Chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Polychlorinated naphthalene (PCN) emissions and characteristics during different secondary copper smelting stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

Molecular structure and IUPAC name of 1,2,3,5,7-Pentachloronaphthalene

An In-Depth Technical Guide to 1,2,3,5,7-Pentachloronaphthalene

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and experimental analysis of this compound, a specific congener of polychlorinated naphthalenes (PCNs). This document is intended for researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a naphthalene bicyclic aromatic ring with five chlorine atoms substituted at the 1, 2, 3, 5, and 7 positions.

Caption: Molecular structure of this compound.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for understanding its environmental fate, transport, and potential biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₃Cl₅ | [1] |

| Molecular Weight | 300.4 g/mol | [1] |

| CAS Number | 53555-65-0 | [1] |

| Monoisotopic Mass | 297.867739 Da | [1] |

| XLogP3 | 6.4 | [1] |

| Kovats Retention Index | Standard non-polar: 2131; Semi-standard non-polar: 2145 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and a key environmental study of this compound are provided below.

Synthesis of this compound (PeCN52)

The synthesis of this compound (designated as PeCN52 in some literature) is a multi-step process.[2]

Protocol:

-

Chlorine Addition: 1-Chloronaphthalene is treated with chlorine in a chloroform (CHCl₃) solution. This reaction leads to the formation of 1,1,2,3,4-pentachloro-1,2,3,4-tetrahydronaphthalene.

-

Dehydrochlorination: The resulting pentachloro-tetrahydronaphthalene undergoes double dehydrochlorination with sodium hydroxide (NaOH) in boiling ethanol to yield 1,2,3-trichloronaphthalene.

-

Sulfonation and Chlorination: The 1,2,3-trichloronaphthalene is then sulfonated, followed by a reaction with thionyl chloride (SOCl₂).

-

Final Reaction: The resulting 1,2,3-trichloronaphthalene-5,7-disulfochloride is reacted with hexachlorocyclopentadiene to produce the final product, this compound.[2]

Caption: Synthesis workflow for this compound.

Environmental Fate and Effects Study: Food Chain Transfer

A study investigated the transfer and effects of this compound in an experimental aquatic food chain.[2] The experiment aimed to determine the bioconcentration from water to worms and subsequent biomagnification from worms to fish.

Experimental Protocol:

-

Test Organisms and Medium: The oligochaete worm Lumbriculus variegatus and rainbow trout (Oncorhynchus mykiss) were used. The test medium was prepared to sustain the organisms.

-

Passive Dosing System: A passive dosing system was employed to expose the worms to constant dissolved concentrations of this compound. This involved adding the medium to passive dosing jars and allowing the system to equilibrate for 24 hours.

-

Worm Exposure: Lumbriculus variegatus were introduced to the equilibrated passive dosing jars for bioconcentration analysis.

-

Fish Exposure and Biomagnification: Rainbow trout were individually exposed to the contaminated worms. The dietary intake of the contaminated worms by the fish was monitored to calculate the biomagnification factor (BMF).

-

Toxicity and Detoxification Analysis: The study also explored potential toxic effects on the trout, including survival, growth, and liver somatic index. Detoxification processes were investigated by measuring the transcript levels of genes encoding for the ABCB1 transporter and the biotransformation enzyme CYP1A1.[2]

Caption: Experimental workflow for the food chain transfer study.

Applications in Research

This compound serves as a crucial standard for environmental testing and research.[3] Studies involving this compound are vital for understanding the biomagnification and potential health effects of polychlorinated naphthalenes.[2] For instance, research has been conducted to determine the concentrations of this pollutant in human placental tissue, highlighting its relevance to human health risk assessment.[3]

References

Persistence of Pentachloronaphthalenes in Sediment Cores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the persistence of pentachloronaphthalene (PCN), a class of persistent organic pollutants (POPs), in sediment cores. By examining the historical deposition, analytical methodologies, and potential degradation pathways, this document aims to equip researchers with the necessary knowledge to understand the long-term fate of these contaminants in aquatic environments.

Data Presentation: Quantitative Analysis of Pentachloronaphthalenes in a Dated Sediment Core

Understanding the historical trends of PCN deposition is crucial for assessing the long-term persistence and potential for ongoing environmental impact. A key study conducted on a dated sediment core from Lake Kitaura, Japan, provides valuable insights into the temporal distribution of chloronaphthalene (CN) congeners, including pentachloronaphthalenes[1][2].

The study reveals a significant increase in the total chloronaphthalene content beginning in the 1910s, with an accelerated rise from the 1960s. This trend is marked by a substantial increase in the contribution of more highly chlorinated congeners, including penta-, hexa-, hepta-, and octa-chloronaphthalenes. The peak concentration of total CNs was observed in the sediment layer dated to 1984-1985, after which a gradual decrease was noted[1][2].

The annual flux of total chloronaphthalenes into the sediments of Lake Kitaura further illustrates this historical trend:

| Time Period | Annual Flux (pg/cm²) |

| Before 1926 | 0.073 - 0.31 |

| 1963 - 1970 | 5.5 - 14 |

| 1971 - 1985 | 50 - 107 |

| 1997 - 2000 | 17 |

Table 1: Annual flux of total chloronaphthalenes in a dated sediment core from Lake Kitaura, Japan. Data sourced from Yamashita et al., 2004.[1][2]

While the above data provides a valuable overview of the historical trends of total chloronaphthalenes, detailed quantitative data for individual pentachloronaphthalene congeners at specific depths within sediment cores is less readily available in published literature. However, studies on other persistent organic pollutants, such as polychlorinated biphenyls (PCBs), in dated sediment cores show concentrations of individual congeners ranging from ng/g to µg/g dry weight, with distinct vertical profiles reflecting historical usage and environmental regulations[3]. It is anticipated that pentachloronaphthalene congener concentrations would fall within a similar range, likely in the pg/g to low ng/g dry weight, as suggested by a study on coastal sediments in Korea where the sum of PCN concentrations ranged from 0.99 to 21,500 pg/g dry weight, with penta-CNs being the predominant homologue group[4].

Experimental Protocols: Methodologies for the Analysis of Pentachloronaphthalenes in Sediment Cores

The accurate quantification of pentachloronaphthalenes in sediment cores requires robust and sensitive analytical methodologies. The following section outlines a typical experimental workflow, drawing from established methods for the analysis of PCNs and other persistent organic pollutants in environmental matrices[4][5][6][7].

Sediment Core Collection and Sectioning

-

Coring: Undisturbed sediment cores are collected from the desired location using a gravity or piston corer.

-

Sectioning: The extruded core is sectioned into specific depth intervals (e.g., 1-2 cm) in a clean environment to prevent cross-contamination. Each section is homogenized and stored frozen (-20°C) until analysis.

Sediment Dating

To establish a chronological record of PCN deposition, sediment layers are dated using radiometric techniques such as Lead-210 (²¹⁰Pb) and Cesium-137 (¹³⁷Cs) dating for recent sediments (last 100-150 years) or Carbon-14 (¹⁴C) dating for older sediments.

Extraction

-

Soxhlet Extraction: A dried and homogenized sediment sample (typically 5-10 g) is mixed with a drying agent (e.g., anhydrous sodium sulfate) and extracted with a suitable solvent mixture (e.g., dichloromethane/hexane 1:1 v/v) for 18-24 hours.

-

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes more efficiently with less solvent consumption.

Cleanup and Fractionation

The crude extract contains interfering compounds that must be removed prior to instrumental analysis.

-

Multi-layer Silica Gel Column Chromatography: The extract is passed through a column containing layers of activated silica gel, neutral alumina, and acid/base modified silica gel to remove lipids and other polar interferences.

-

Gel Permeation Chromatography (GPC): Used to remove high-molecular-weight compounds such as lipids and sulfur.

-

Double Column High-Performance Liquid Chromatography (HPLC): As employed in the Lake Kitaura study, this technique provides a high degree of fractionation to separate PCNs from other co-contaminants[1][2].

Instrumental Analysis

-